molecular formula C17H22N2O2 B13876834 Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate CAS No. 270257-42-6

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate

Katalognummer: B13876834
CAS-Nummer: 270257-42-6
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: SIEAIBCTUHYJQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate is a chemical compound with a complex structure, often used in various scientific research and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate typically involves multi-step synthetic routes. One common method includes the reaction of 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylic acid with ethyl alcohol under specific conditions to form the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    4-Cyano-2-methyl-1-(phenylmethyl)-4-piperidinecarboxylic acid: Similar structure but different functional groups.

    This compound derivatives: Variations in the ester group or other substituents.

Eigenschaften

CAS-Nummer

270257-42-6

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

ethyl 1-benzyl-4-cyano-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C17H22N2O2/c1-3-21-16(20)17(13-18)9-10-19(14(2)11-17)12-15-7-5-4-6-8-15/h4-8,14H,3,9-12H2,1-2H3

InChI-Schlüssel

SIEAIBCTUHYJQF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CCN(C(C1)C)CC2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.